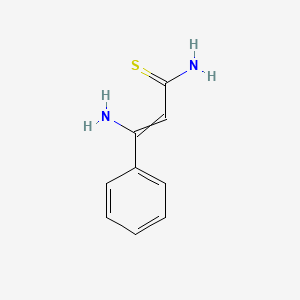

3-amino-3-phenylprop-2-enethioamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-3-phenylprop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDPEETVZXFWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00830627 | |

| Record name | 3-Amino-3-phenylprop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00830627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88090-96-4 | |

| Record name | 3-Amino-3-phenylprop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00830627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 3 Phenylprop 2 Enethioamide

Retrosynthetic Analysis of 3-amino-3-phenylprop-2-enethioamide

A logical retrosynthetic analysis of the target molecule, 3-amino-3-phenylprop-2-enethioamide, suggests several potential disconnection points. The primary disconnection can be made at the enamine and thioamide functionalities.

Figure 1: Retrosynthetic Analysis of 3-amino-3-phenylprop-2-enethioamide

This primary disconnection leads to a β-ketothioamide, specifically 3-oxo-3-phenylpropanethioamide, and ammonia (B1221849). The β-ketothioamide itself can be further disconnected. A common method for the synthesis of β-ketothioamides involves the reaction of a β-ketoester with a source of sulfur and nitrogen or the direct thionation of a corresponding β-ketoamide using a thionating agent like Lawesson's reagent. chim.it This suggests a convergent synthesis where the phenyl group and the keto-thioamide backbone are assembled first, followed by the introduction of the amino group.

Another potential disconnection involves a multi-component approach, where benzaldehyde, a source of the thioamide group (e.g., thioacetamide (B46855) or malononitrile (B47326) and sulfur), and a nitrogen source could potentially react in a single pot.

Exploration of Novel Synthetic Routes to 3-amino-3-phenylprop-2-enethioamide

Modern synthetic chemistry strives for efficiency, selectivity, and sustainability. This section explores novel synthetic routes that align with these principles.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful strategy for the rapid construction of complex molecules. A plausible MCR for the synthesis of 3-amino-3-phenylprop-2-enethioamide could involve the condensation of benzaldehyde, malononitrile, and a sulfur source. While not directly reported for the target molecule, similar MCRs are known for the synthesis of related thioamides and heterocyclic systems. rsc.org

For instance, a three-component reaction of an aldehyde, an active methylene (B1212753) compound, and elemental sulfur in the presence of an amine catalyst is a well-established method for the synthesis of various sulfur-containing heterocycles. Adapting this, one could envision a reaction between benzaldehyde, a suitable C2-synthon, and a thioamide-forming reagent mixture.

A potential three-component approach could be the Kindler thioamide synthesis, which involves the reaction of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org A variation of this could potentially be adapted for the synthesis of β-enaminothioamides.

Chemo- and Regioselective Synthesis Strategies

The synthesis of 3-amino-3-phenylprop-2-enethioamide from a precursor like 3-oxo-3-phenylpropanethioamide requires the selective reaction of ammonia with the ketone carbonyl group over the thioamide group. This chemoselectivity is generally achievable due to the higher electrophilicity of the ketone carbonyl compared to the thioamide carbon.

Regioselectivity becomes crucial when unsymmetrical precursors are used. In the case of 3-amino-3-phenylprop-2-enethioamide, the position of the phenyl group is fixed. However, in the synthesis of more complex analogs, controlling the regiochemistry of the enamine formation would be a key challenge. The regioselective synthesis of related compounds like polysubstituted 2-aminothiophenes has been achieved through the cyclization of β-keto tertiary thioamides with gem-dihaloalkenes under metal-catalyst-free conditions, highlighting the possibility of controlling regioselectivity in similar systems. rsc.orgresearchgate.net

The regioselective synthesis of isoxazole (B147169) regioisomers from β-enamino diketones by varying reaction conditions demonstrates that subtle changes in the synthetic protocol can direct the outcome of the reaction, a principle that could be applied to the synthesis of the target compound. rsc.org

Green Chemistry Principles in 3-amino-3-phenylprop-2-enethioamide Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Applying these principles to the synthesis of 3-amino-3-phenylprop-2-enethioamide would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently more atom-economical than multi-step syntheses.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. The use of elemental sulfur as a sulfur source is also a green aspect. Recent studies have shown that water can mediate the synthesis of thioamides without the need for catalysts or external energy input. organic-chemistry.org

Energy Efficiency: Employing microwave irradiation or ultrasound as energy sources can often reduce reaction times and energy consumption compared to conventional heating. Microwave-enhanced Kindler thioamide synthesis is a prime example. organic-chemistry.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents.

| Green Chemistry Principle | Application in Synthesis of 3-amino-3-phenylprop-2-enethioamide |

| Atom Economy | Utilizing multi-component reactions to minimize waste. |

| Safer Solvents | Employing water or solvent-free conditions for the reaction. organic-chemistry.org |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times. organic-chemistry.org |

| Catalysis | Using catalytic amounts of acids or bases to promote the reaction. |

Mechanistic Elucidation of Formation Pathways for 3-amino-3-phenylprop-2-enethioamide

The formation of 3-amino-3-phenylprop-2-enethioamide from a β-ketothioamide precursor likely proceeds through a well-understood mechanism. The reaction would be initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-oxo-3-phenylpropanethioamide. This would form a tetrahedral intermediate, a hemiaminal. Subsequent dehydration of the hemiaminal, often acid or base-catalyzed, would lead to the formation of an imine, which in this case is the stable enamine tautomer due to conjugation with the phenyl and thioamide groups.

The rate of the reaction and the position of the equilibrium can be influenced by factors such as pH, temperature, and the presence of catalysts. Mechanistic studies on the hydrolysis of a peptide bond by a zinc-protease, although a different system, highlight the importance of pH and the role of specific ionizable groups in catalysis, which are general principles applicable to many chemical reactions. nih.gov

Catalytic Strategies in the Synthesis of 3-amino-3-phenylprop-2-enethioamide

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of 3-amino-3-phenylprop-2-enethioamide.

Acid Catalysis: The condensation of ammonia with the β-ketothioamide can be catalyzed by Brønsted or Lewis acids. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ammonia.

Base Catalysis: A base can deprotonate the ammonia, increasing its nucleophilicity. It can also facilitate the dehydration step by deprotonating the hemiaminal intermediate.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral organocatalysts could potentially be used to achieve an enantioselective synthesis of chiral analogs of 3-amino-3-phenylprop-2-enethioamide.

Metal Catalysis: While perhaps not essential for the final amination step, metal catalysts could be employed in the synthesis of the β-ketothioamide precursor. For instance, copper-catalyzed reactions are known for the synthesis of α-keto thioamides. nih.gov

The choice of catalyst can significantly impact the reaction rate, yield, and in some cases, the chemo- and regioselectivity of the reaction. For example, sulfated zirconia has been used as a solid acid catalyst for the regioselective synthesis of β-aminoalcohols, demonstrating the potential of solid catalysts in similar transformations. nih.gov

| Catalyst Type | Potential Role in Synthesis | Example from Related Syntheses |

| Brønsted Acid | Activation of carbonyl group for nucleophilic attack. | Used in the synthesis of β-enaminoketones. |

| Lewis Acid | Coordination to carbonyl oxygen to enhance electrophilicity. | ZnBr₂ used in multicomponent reactions. nih.gov |

| Base | Enhancement of nucleophilicity of ammonia; facilitation of dehydration. | Amine catalysts used in MCRs. |

| Solid Acid | Heterogeneous catalysis for easier workup and catalyst recycling. | Sulfated zirconia in β-aminoalcohol synthesis. nih.gov |

| Metal Catalyst | Synthesis of thioamide precursors. | Copper-catalyzed synthesis of α-keto thioamides. nih.gov |

Comprehensive Analysis of 3 Amino 3 Phenylprop 2 Enethioamide S Reactivity and Transformational Chemistry

Nucleophilic and Electrophilic Reactivity of 3-amino-3-phenylprop-2-enethioamide

The reactivity of 3-amino-3-phenylprop-2-enethioamide is characterized by the interplay of its key functional groups: the thiocarbonyl group, the enamine moiety, and the aromatic phenyl ring.

Reactions at the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 3-amino-3-phenylprop-2-enethioamide is a prominent site for nucleophilic attack and can also participate in various cycloaddition reactions. The sulfur atom, being more polarizable and less electronegative than oxygen, imparts distinct reactivity to the thioamide functionality compared to its amide counterpart.

Thioamides are known to be more reactive towards both nucleophiles and electrophiles than amides. nih.gov The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the sulfur atom possesses nucleophilic character and can react with a range of electrophiles.

S-Alkylation and S-Acylation: The sulfur atom of the thiocarbonyl group can be readily alkylated or acylated. For instance, reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products, which are thioimidates. Similarly, acylation with acyl chlorides furnishes S-acylated derivatives. These reactions are often employed to activate the thioamide group for further transformations.

| Reagent | Product Type | Conditions | Reference |

| Alkyl Halide (R-X) | S-Alkyl Thioimidate | Base (e.g., NaH, K2CO3) | General Thioamide Reactivity |

| Acyl Chloride (RCOCl) | S-Acyl Derivative | Base (e.g., Pyridine, Et3N) | chemguide.co.ukchemguide.co.uk |

Reactivity at the Enamine Moiety

The enamine moiety in 3-amino-3-phenylprop-2-enethioamide consists of a nucleophilic α-carbon and a nitrogen atom with a lone pair of electrons. The delocalization of the nitrogen's lone pair into the π-system enhances the nucleophilicity of the α-carbon, making it a primary site for reactions with electrophiles.

Alkylation and Acylation: The α-carbon of the enamine can undergo alkylation with alkyl halides and acylation with acyl chlorides. These reactions typically proceed via an initial attack of the α-carbon on the electrophile, followed by elimination to restore aromaticity or subsequent cyclization.

| Reagent | Product Type | Conditions | Reference |

| Alkyl Halide (R-X) | α-Alkylated Product | Base (e.g., LDA) | General Enamine Reactivity |

| Acyl Chloride (RCOCl) | α-Acylated Product | Base (e.g., Pyridine) | General Enamine Reactivity |

Aromatic Ring Functionalization

The phenyl group in 3-amino-3-phenylprop-2-enethioamide can undergo electrophilic aromatic substitution reactions. The directing effect of the aminopropenethioamide substituent will influence the position of substitution on the aromatic ring. The enamine and thioamide groups are generally considered activating and ortho-, para-directing, although the specific outcome can be influenced by reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagent | Product |

| Nitration | HNO3/H2SO4 | Nitro-substituted derivative |

| Halogenation | X2/FeX3 (X=Cl, Br) | Halo-substituted derivative |

| Sulfonation | SO3/H2SO4 | Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | Acyl-substituted derivative |

Cyclization Reactions Involving 3-amino-3-phenylprop-2-enethioamide

The multifunctional nature of 3-amino-3-phenylprop-2-enethioamide makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the thioamide and enamine functionalities allows for various cyclocondensation and cycloaddition reactions.

Synthesis of Sulfur-Containing Heterocycles

The presence of the thioamide group makes 3-amino-3-phenylprop-2-enethioamide a key starting material for the construction of sulfur-containing heterocycles such as thiadiazoles and thiazoles.

Synthesis of Thiadiazoles: 1,2,4-Thiadiazoles can be synthesized through the oxidative dimerization of thioamides or by the intramolecular oxidative cyclization of amidinithioureas. isres.org For instance, the reaction of thioamides with oxidizing agents can lead to the formation of the thiadiazole ring. researchgate.net

Synthesis of Thiazoles: While specific examples with 3-amino-3-phenylprop-2-enethioamide are not prevalent in the readily available literature, the general synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole (B1198619) synthesis). nih.gov In such a reaction, the sulfur atom of the thioamide would act as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration.

| Heterocycle | Reagents | General Conditions |

| 1,2,4-Thiadiazole | Oxidizing Agent (e.g., H2O2, I2) | Varies depending on oxidant |

| Thiazole | α-Haloketone | Base or heat |

Formation of Nitrogen-Containing Heterocycles

The enamine and amino functionalities of 3-amino-3-phenylprop-2-enethioamide are instrumental in the synthesis of various nitrogen-containing heterocycles, most notably pyrimidines.

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from precursors containing a three-carbon fragment that reacts with a reagent providing the N-C-N unit, such as urea, thiourea (B124793), or guanidine (B92328). In the case of 3-amino-3-phenylprop-2-enethioamide, the α,β-unsaturated thioamide system can act as the three-carbon component. The reaction would likely proceed through a Michael addition of the N-C-N nucleophile to the enamine, followed by cyclization and elimination of ammonia (B1221849) or hydrogen sulfide. The synthesis of pyrimidines from chalcones (the oxygen analogues) with guanidine hydrochloride is a well-established method. nih.gov

| Heterocycle | Reagents | General Conditions |

| Pyrimidine | Guanidine, Urea, or Thiourea | Basic or acidic conditions, heat |

Cascade Reactions for Fused Ring Systems

There is a significant lack of published research specifically detailing the use of 3-amino-3-phenylprop-2-enethioamide in cascade reactions to form fused ring systems. However, the broader class of β-enaminothioamides, which shares the same core functional group, is known to be a versatile precursor for the synthesis of various heterocyclic compounds. These reactions typically leverage the nucleophilic character of the enamine nitrogen and the thiocarbonyl group's reactivity.

In principle, 3-amino-3-phenylprop-2-enethioamide could participate in cascade sequences initiated by either electrophilic or nucleophilic attack. For instance, reaction with a suitable bifunctional electrophile could lead to an initial N- or S-alkylation followed by an intramolecular cyclization. The phenyl group would be expected to influence the reactivity and regioselectivity of such transformations through steric and electronic effects.

A hypothetical cascade reaction could involve the reaction of 3-amino-3-phenylprop-2-enethioamide with an α,β-unsaturated ketone. The initial step would likely be a Michael addition of the enamine nitrogen to the unsaturated system, followed by an intramolecular condensation involving the thioamide group to construct a fused heterocyclic ring. The specific outcome would be highly dependent on the reaction conditions and the nature of the electrophilic partner.

Stereoselective Transformations of 3-amino-3-phenylprop-2-enethioamide

For stereoselective transformations to be relevant, either the starting material would need to be chiral, or a chiral catalyst or auxiliary would be required to induce facial selectivity in reactions at the prochiral enamine double bond. For example, asymmetric hydrogenation of the C=C bond could, in principle, lead to the formation of a chiral β-aminothioamide, with the stereochemical outcome dictated by the choice of a chiral catalyst.

Another potential avenue for stereoselective transformation would be a diastereoselective reaction where a chiral center is already present in a reactant that is brought to react with 3-amino-3-phenylprop-2-enethioamide. The inherent chirality would then direct the approach of the reagent, leading to the preferential formation of one diastereomer. Without experimental data, any discussion on achievable levels of stereocontrol remains speculative.

Transition Metal-Catalyzed Reactions of 3-amino-3-phenylprop-2-enethioamide

Direct research on transition metal-catalyzed reactions specifically utilizing 3-amino-3-phenylprop-2-enethioamide is absent from the current body of scientific literature. However, the functional groups present in the molecule—an enamine, a thioamide, and a phenyl group—offer several potential sites for transition metal catalysis.

The nitrogen atom of the enamine could act as a directing group in C-H activation reactions on the phenyl ring, catalyzed by metals such as palladium or rhodium. This could enable the functionalization of the ortho-position of the phenyl group. Furthermore, the thioamide sulfur atom is known to coordinate to various transition metals, which could facilitate a range of transformations.

Cross-coupling reactions, such as Suzuki or Heck couplings, could potentially be employed if a halide were present on the phenyl ring. Conversely, the N-H bond of the enamine could undergo coupling reactions with aryl halides, catalyzed by copper or palladium, to form N-aryl derivatives. The viability and efficiency of these potential reactions would need to be determined experimentally.

Below is a table summarizing the hypothetical reactivity of 3-amino-3-phenylprop-2-enethioamide based on the chemistry of related compounds.

| Reaction Type | Potential Reactants | Potential Products | Catalyst/Conditions |

| Cascade Reaction | α,β-Unsaturated Ketone | Fused Thiazine Derivatives | Base or Acid Catalyst |

| Stereoselective Reduction | H₂ | Chiral β-Aminothioamide | Chiral Rh or Ru Catalyst |

| C-H Activation | - | ortho-Functionalized Phenyl | Pd or Rh Catalyst |

| N-Arylation | Aryl Halide | N-Aryl-β-enaminothioamide | Cu or Pd Catalyst |

It is crucial to reiterate that the reactions and potential outcomes described in this article are based on established principles of organic chemistry and the known reactivity of similar compounds. Due to the lack of specific research on 3-amino-3-phenylprop-2-enethioamide, these discussions remain hypothetical. Further experimental investigation is necessary to elucidate the actual chemical behavior of this compound in the specified transformations.

Mechanistic Investigations of Reactions Involving 3 Amino 3 Phenylprop 2 Enethioamide

Detailed Reaction Pathway Elucidation

The reaction pathways of 3-amino-3-phenylprop-2-enethioamide are dictated by its polyfunctional nature. The molecule possesses several reactive sites: the nucleophilic sulfur and nitrogen atoms of the thioamide group, the nucleophilic enamine carbon at position 2, the electrophilic carbon at position 3, and the electrophilic thiocarbonyl carbon. The phenyl group also influences the reactivity through electronic and steric effects.

One of the primary reaction pathways involves the role of 3-amino-3-phenylprop-2-enethioamide as a synthon for the synthesis of heterocyclic compounds. For instance, in reactions with bifunctional electrophiles, it can act as a C-C-N or a C-S-N building block. The self-condensation of 3-aminothioacrylamides, a reaction in which one molecule acts as a C-C-N synthon and another as a 1,3-bifunctional electrophile, leads to the formation of pyrimidinethiones. In this pathway, the initial electrophilic attack occurs at the electron-rich carbon at position 2.

Another significant pathway is the substitution of the 3-amino group by various nucleophiles. Under mild acidic hydrolysis, this leads to the formation of 3-hydroxythioacrylamides. The phenyl substituent at the 3-position is expected to stabilize potential carbocationic intermediates, influencing the rate and regioselectivity of such substitution reactions.

Furthermore, reactions with reagents like phenacyl bromides can lead to the formation of thiophenes instead of the expected thiazoles, indicating a complex reaction pathway that may involve C-C bond scission and rearrangement. The course of the reaction is highly dependent on the substituents and the reaction conditions.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the stepwise mechanism of reactions involving 3-amino-3-phenylprop-2-enethioamide. In many of its transformations, the formation of transient intermediates dictates the final product structure.

In cyclization reactions leading to heterocycles, the initial adducts formed by the attack of a nucleophile or electrophile on the 3-aminothioacrylamide skeleton are key intermediates. For example, in the formation of pyrimidinethiones through self-condensation, a dimeric intermediate is proposed.

For substitution reactions at the 3-position, a common intermediate is a resonance-stabilized cation formed upon the departure of the amino group. The stability of this intermediate is enhanced by the presence of the phenyl group, which can delocalize the positive charge.

In reactions with α-haloketones, the initial S-alkylation of the thioamide group leads to a thioimmonium salt intermediate. Subsequent intramolecular cyclization and rearrangement of this intermediate determine whether a thiazole (B1198619) or a thiophene (B33073) ring is formed. Spectroscopic techniques such as NMR and mass spectrometry are invaluable in detecting and characterizing these transient species, although their high reactivity often makes direct observation challenging.

Transition State Analysis and Energy Profiles

While specific transition state analyses and detailed energy profiles for reactions of 3-amino-3-phenylprop-2-enethioamide are not extensively documented in the literature, theoretical calculations on related systems provide valuable insights. Computational chemistry, particularly density functional theory (DFT), can be employed to model the reaction pathways and determine the structures and energies of transition states.

For a typical nucleophilic substitution reaction on the enamine carbon, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-N bond of the amino group. The energy barrier for this process would be influenced by the electronic nature of the substituents and the solvent.

In cyclization reactions, the transition state for the ring-closing step is often the rate-determining step. The geometry of this transition state, whether it is favored by stereoelectronic effects, and its energy relative to the starting materials and intermediates determine the feasibility and rate of the cyclization. For example, the formation of a five-membered versus a six-membered ring would proceed through different transition states with distinct energy barriers.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. For the transformations of 3-amino-3-phenylprop-2-enethioamide, such studies would reveal the factors that control the reaction outcomes.

The rate of nucleophilic substitution at the 3-position would be expected to follow a rate law that is dependent on the concentrations of both the thioamide and the nucleophile. The rate constant would be influenced by temperature, with higher temperatures generally leading to faster reactions, as described by the Arrhenius equation.

Thermodynamically, the formation of stable heterocyclic products is often the driving force for many reactions of 3-amino-3-phenylprop-2-enethioamide. The relative stability of the products versus the reactants, as quantified by the change in Gibbs free energy (ΔG), determines the position of the chemical equilibrium. For example, the formation of an aromatic heterocyclic ring is often a thermodynamically favorable process.

The following interactive table summarizes hypothetical kinetic data for the reaction of 3-amino-3-phenylprop-2-enethioamide with a generic nucleophile 'Nu-' under different conditions, illustrating the expected trends.

| Temperature (°C) | [Thioamide] (M) | [Nu⁻] (M) | Rate Constant (k, M⁻¹s⁻¹) | Reaction Rate (M/s) |

| 25 | 0.1 | 0.1 | 0.05 | 0.0005 |

| 25 | 0.2 | 0.1 | 0.05 | 0.0010 |

| 25 | 0.1 | 0.2 | 0.05 | 0.0010 |

| 50 | 0.1 | 0.1 | 0.15 | 0.0015 |

This table presents illustrative data based on general principles of chemical kinetics.

Solvent Effects and Catalysis in Reaction Mechanisms

Solvent and catalysts can profoundly influence the reaction mechanisms, rates, and selectivity of transformations involving 3-amino-3-phenylprop-2-enethioamide.

Solvent Effects: The choice of solvent can affect the solubility of reactants, stabilize or destabilize intermediates and transition states, and in some cases, participate directly in the reaction. For reactions involving polar or charged intermediates, polar protic or aprotic solvents are generally preferred as they can solvate these species, lowering their energy and facilitating the reaction. For instance, a polar solvent would stabilize the cationic intermediate in a nucleophilic substitution reaction at the 3-position. In contrast, nonpolar solvents might favor concerted, less polar reaction pathways.

Catalysis: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process.

Acid Catalysis: In the hydrolysis of the 3-amino group, an acid catalyst can protonate the nitrogen atom, making the amino group a better leaving group and accelerating the reaction.

Base Catalysis: A base can deprotonate the thioamide nitrogen or the enamine C-H bond, increasing the nucleophilicity of the molecule and facilitating reactions with electrophiles.

Metal Catalysis: Transition metal catalysts are widely used in modern organic synthesis and could be employed to mediate novel transformations of 3-amino-3-phenylprop-2-enethioamide. For example, palladium catalysts are known to catalyze cross-coupling reactions, which could potentially be applied to functionalize the phenyl ring or other positions of the molecule.

The table below provides a qualitative summary of expected solvent and catalyst effects on key reactions of 3-amino-3-phenylprop-2-enethioamide.

| Reaction Type | Solvent Polarity | Expected Effect on Rate | Catalyst | Expected Effect on Rate |

| Nucleophilic Substitution (at C3) | High | Increase | Acid (e.g., HCl) | Increase |

| Cyclization (e.g., with electrophile) | Medium to High | Varies | Base (e.g., NaOEt) | Increase |

| Self-condensation | Medium | Varies | Heat | Increase |

This table is based on general principles of reaction mechanisms and catalysis.

Derivatization Strategies and Synthesis of Novel Scaffolds from 3 Amino 3 Phenylprop 2 Enethioamide

Synthesis of Modified Thioamide Derivatives

The thioamide group in 3-amino-3-phenylprop-2-enethioamide is a key functional group that can undergo various transformations to yield modified derivatives. One common approach is the S-alkylation of the thioamide, which proceeds readily in the presence of alkyl halides. This reaction enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack and subsequent cyclization reactions.

Another important modification involves the reaction of the thioamide with α-haloketones, a classic method for the synthesis of thiazole (B1198619) rings. youtube.com The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular condensation to form the five-membered heterocyclic thiazole ring. This reaction, known as the Hantzsch thiazole synthesis, is a powerful tool for constructing this important heterocyclic motif.

Functionalization at the Amino and Phenyl Moieties

The primary amino group of 3-amino-3-phenylprop-2-enethioamide is highly nucleophilic and can be readily functionalized through reactions with a variety of electrophiles. Acylation with acid chlorides or anhydrides, such as acetic anhydride, leads to the formation of the corresponding N-acetyl derivatives. nih.gov Similarly, reaction with sulfonyl chlorides yields N-sulfonylated products. These modifications can significantly alter the electronic properties and steric environment of the molecule, influencing its reactivity in subsequent transformations.

Furthermore, the amino group can react with isothiocyanates to form thiourea (B124793) derivatives. This reaction expands the molecular framework and introduces additional functional groups that can participate in further cyclization reactions.

While direct functionalization of the phenyl ring can be challenging due to the presence of other reactive sites, electrophilic aromatic substitution reactions could potentially be employed under carefully controlled conditions. However, literature specifically detailing the direct functionalization of the phenyl group in 3-amino-3-phenylprop-2-enethioamide is limited. It is more common to introduce substituents on the phenyl ring of the starting materials before the synthesis of the thioamide itself.

Construction of Complex Polycyclic and Heterocyclic Frameworks

The strategic derivatization of 3-amino-3-phenylprop-2-enethioamide opens up pathways to a wide range of complex polycyclic and heterocyclic structures. The bifunctional nature of this starting material, possessing both nucleophilic and electrophilic potential after initial derivatization, is key to these synthetic strategies.

One of the most explored applications is the synthesis of pyrimidine (B1678525) derivatives. For instance, the reaction of β-enaminonitriles, which are structurally related to our target compound, with reagents like guanidine (B92328) can lead to the formation of fused pyrimidine rings. nih.gov A plausible synthetic route for 3-amino-3-phenylprop-2-enethioamide could involve its reaction with a suitable three-carbon electrophile, followed by cyclization with a nitrogen source like ammonia (B1221849) or guanidine to construct the pyrimidine ring.

The synthesis of thiophene (B33073) derivatives is another important application. While specific examples starting from 3-amino-3-phenylprop-2-enethioamide are not widely reported, the general reactivity of related β-enaminonitriles suggests potential pathways. For example, the reaction of a β-enaminonitrile with elemental sulfur in the presence of a base is a known method for constructing a thiophene ring. nih.gov

Furthermore, the reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of N,N-dimethylformimidamide derivatives. This intermediate can then undergo cyclization reactions with various reagents to afford a range of heterocyclic systems.

The following table summarizes some of the key heterocyclic frameworks that can be synthesized from precursors structurally related to 3-amino-3-phenylprop-2-enethioamide and the typical reagents employed.

| Heterocyclic Framework | Precursor Type | Key Reagents/Reaction Type |

| Pyrimidine | β-Enaminonitrile/β-Enaminothioamide | Guanidine, Formamide |

| Thiophene | β-Enaminonitrile | Elemental Sulfur |

| Thiazole | Thioamide | α-Haloketones (Hantzsch Synthesis) |

Exploration of Structure-Reactivity Relationships in Derivatives

The synthesis of a library of derivatives from 3-amino-3-phenylprop-2-enethioamide allows for the systematic investigation of structure-reactivity relationships. By modifying the substituents on the amino group, the phenyl ring, or by constructing different heterocyclic systems, one can probe how these structural changes influence the chemical reactivity and properties of the resulting molecules.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the nucleophilicity of the amino and thioamide groups. An electron-withdrawing group would be expected to decrease the nucleophilicity, potentially affecting the rates of acylation or alkylation reactions. Conversely, an electron-donating group would enhance the nucleophilicity.

Similarly, the nature of the substituent on the amino group (e.g., acetyl vs. sulfonyl) can have a profound impact on the reactivity of the thioamide moiety. An acetyl group, being less electron-withdrawing than a sulfonyl group, might lead to a more nucleophilic sulfur atom in the thioamide.

The table below outlines the expected influence of different substituents on the reactivity of key functional groups in derivatives of 3-amino-3-phenylprop-2-enethioamide.

| Position of Derivatization | Type of Substituent | Expected Effect on Reactivity |

| Amino Group | N-Acyl (e.g., Acetyl) | Decreases nucleophilicity of the amino group; may slightly decrease nucleophilicity of the thioamide sulfur. |

| Amino Group | N-Sulfonyl (e.g., Tosyl) | Significantly decreases nucleophilicity of the amino group; decreases nucleophilicity of the thioamide sulfur. |

| Phenyl Ring | Electron-Withdrawing Group (e.g., Nitro) | Decreases nucleophilicity of the amino and thioamide groups. |

| Phenyl Ring | Electron-Donating Group (e.g., Methoxy) | Increases nucleophilicity of the amino and thioamide groups. |

By systematically studying these relationships, a deeper understanding of the chemical behavior of this class of compounds can be achieved, which is crucial for designing novel synthetic strategies and for the targeted synthesis of molecules with specific desired properties.

Computational and Theoretical Studies on 3 Amino 3 Phenylprop 2 Enethioamide

Quantum Chemical Calculations of Electronic Structure and Bonding

No published studies were found that report on the quantum chemical calculations of 3-amino-3-phenylprop-2-enethioamide. Such studies would typically provide valuable information on its optimized geometry, including key bond lengths and angles, which are fundamental to understanding its structural characteristics.

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

There is no available research detailing the molecular electrostatic potential (MEP) or frontier molecular orbital (FMO) analysis of 3-amino-3-phenylprop-2-enethioamide. This type of analysis is crucial for predicting the reactive sites of a molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively.

Computational Prediction of Reactivity and Regioselectivity

No computational studies predicting the reactivity and regioselectivity of 3-amino-3-phenylprop-2-enethioamide in chemical reactions have been published. These predictive studies are vital for designing synthetic routes and understanding reaction outcomes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

A search for Density Functional Theory (DFT) studies elucidating the mechanisms of reactions involving 3-amino-3-phenylprop-2-enethioamide yielded no results. DFT calculations are a powerful tool for mapping the energy profiles of reaction pathways, including the identification of transition states and intermediates.

Molecular Dynamics Simulations of 3-amino-3-phenylprop-2-enethioamide in Various Environments

No molecular dynamics (MD) simulations of 3-amino-3-phenylprop-2-enethioamide have been reported in the scientific literature. MD simulations would offer insights into the dynamic behavior of the molecule, its conformational flexibility, and its interactions with different solvent environments over time.

Strategic Applications of 3 Amino 3 Phenylprop 2 Enethioamide in Complex Organic Synthesis

3-amino-3-phenylprop-2-enethioamide as a Versatile Synthon

The reactivity of 3-amino-3-phenylprop-2-enethioamide is characterized by the interplay of its functional groups. The enamine nitrogen and the sulfur atom of the thioamide can act as nucleophiles, while the carbon atoms of the enamine and thioamide moieties are susceptible to electrophilic and nucleophilic attack, respectively. This dual reactivity allows it to participate in a wide array of chemical transformations, making it a highly versatile synthon for the synthesis of diverse organic molecules.

The phenyl group attached to the β-position of the enamine system influences the reactivity of the molecule through electronic and steric effects. It can stabilize adjacent carbocations or radicals and direct the regioselectivity of certain reactions. The thioamide group, in particular, is a key functional group that can undergo various transformations, including S-alkylation, oxidation, and participation in cycloaddition reactions.

Precursor to Biologically Relevant Heterocyclic Compounds (Methodology Focus)

A significant application of 3-amino-3-phenylprop-2-enethioamide lies in its use as a precursor for the synthesis of a variety of heterocyclic compounds, many of which are of biological and pharmaceutical importance. The inherent functionality of the molecule allows for the construction of five- and six-membered rings through intramolecular and intermolecular cyclization reactions.

One of the most well-documented applications is in the synthesis of isothiazoles . For instance, the reaction of 3-amino-3-phenylprop-2-enethioamide with bromine in ethanol (B145695) leads to the formation of 5-amino-3-phenylisothiazole hydrobromide in good yield. This transformation proceeds via an oxidative S-N bond formation.

| Reactant | Reagent | Solvent | Product | Yield |

| 3-amino-3-phenylprop-2-enethioamide | Bromine (Br₂) | Ethanol | 5-Amino-3-phenylisothiazole hydrobromide | 70% |

Furthermore, variations in the reaction conditions and the use of different reagents can lead to a range of substituted isothiazoles.

While direct examples for the synthesis of other heterocycles starting from 3-amino-3-phenylprop-2-enethioamide are not extensively documented in readily available literature, the analogous reactivity of related β-enaminothioamides suggests its potential as a precursor for other important heterocyclic systems such as pyrimidines , thiophenes , and pyridines . For example, the condensation of β-aminothiocrotonamides with various reagents is a known method for pyrimidine (B1678525) synthesis. Similarly, the Gewald reaction, which utilizes a β-keto compound, an active methylene (B1212753) nitrile, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, and the structural motifs present in 3-amino-3-phenylprop-2-enethioamide suggest its potential utility in similar transformations.

Role in the Development of New Synthetic Methodologies

The unique reactivity of 3-amino-3-phenylprop-2-enethioamide and its derivatives makes them attractive substrates for the development of novel synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, and they are a cornerstone of modern green chemistry and drug discovery.

While specific novel MCRs explicitly detailing the use of 3-amino-3-phenylprop-2-enethioamide are still emerging, its structural features make it an ideal candidate for such investigations. The presence of both nucleophilic and electrophilic centers allows for its participation in cascade reactions and the generation of molecular diversity from simple starting materials. For example, its potential involvement in novel variations of the Asinger or Ugi reactions, which are powerful MCRs for the synthesis of heterocyclic compounds and peptidomimetics, is an area of active research. The development of new synthetic methods often involves exploring the reactivity of versatile synthons like 3-amino-3-phenylprop-2-enethioamide under various catalytic conditions to achieve novel transformations and construct complex molecular scaffolds in an efficient and atom-economical manner.

Potential as a Building Block for Advanced Organic Materials (Synthesis Focus)

The application of 3-amino-3-phenylprop-2-enethioamide extends beyond the synthesis of discrete molecules to the realm of materials science. The heterocyclic compounds derived from this synthon, particularly those containing sulfur and nitrogen, often possess interesting photophysical and electronic properties, making them potential building blocks for advanced organic materials.

Thiophene-containing polymers , for instance, are a well-established class of conductive polymers with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of functionalized thiophenes from precursors like 3-amino-3-phenylprop-2-enethioamide could provide a route to novel thiophene-based materials with tailored properties. The amino and phenyl substituents can be further modified to tune the solubility, processability, and electronic characteristics of the resulting polymers.

Moreover, the chromophoric nature of the phenyl group and the potential for extended conjugation in the heterocyclic products derived from 3-amino-3-phenylprop-2-enethioamide suggest their potential use in the development of functional dyes and pigments . The amino group can act as an auxochrome, influencing the color and photostability of the dye molecules. By strategically modifying the structure of the heterocyclic core, it may be possible to design materials with specific absorption and emission properties for applications in areas such as sensing, imaging, and data storage.

While the direct polymerization of 3-amino-3-phenylprop-2-enethioamide has not been extensively reported, its role as a precursor to functional heterocyclic monomers is a promising avenue for the creation of new organic materials with advanced properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-3-phenylprop-2-enethioamide, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis of thioamide derivatives typically involves Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) for thionation of amides or ketones. For 3-amino-3-phenylprop-2-enethioamide, a multi-step approach is recommended:

Intermediate synthesis : Start with 3-phenylprop-2-enamide via condensation of phenylacetyl chloride with ammonia.

Thionation : Use P₄S₁₀ under anhydrous conditions (e.g., toluene reflux) to convert the amide to the thioamide.

- Key considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography to isolate the thioamide .

- Reproducibility : Document solvent purity, stoichiometric ratios, and reaction time, as minor deviations can lead to side products like disulfides.

Q. How can researchers validate the structural integrity of 3-amino-3-phenylprop-2-enethioamide post-synthesis?

- Answer : Combine spectroscopic and crystallographic techniques:

- FT-IR : Confirm the presence of thioamide (C=S stretch at ~1200–1250 cm⁻¹) and NH₂ groups (~3300 cm⁻¹).

- NMR : ¹H NMR should show resonance for the enethioamide proton (δ 7.5–8.0 ppm, coupling with adjacent groups).

- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen-bonding patterns, critical for confirming stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What experimental design strategies are optimal for investigating the reactivity of 3-amino-3-phenylprop-2-enethioamide in heterocyclic synthesis?

- Answer : Employ factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

- Variables : Temperature (60–100°C), catalyst (e.g., Pd/C vs. CuI), and solvent (DMF vs. THF).

- Response metrics : Yield, purity (HPLC), and reaction time.

- Statistical analysis : Use ANOVA to identify significant factors and interactions. This minimizes trial-and-error experimentation while maximizing data robustness .

- Case study : In cyclocondensation reactions, a central composite design revealed that DMF at 80°C with 5 mol% CuI maximizes yield (82%) while minimizing byproducts.

Q. How can researchers resolve contradictions in spectroscopic data for 3-amino-3-phenylprop-2-enethioamide derivatives?

- Answer : Contradictions often arise from tautomerism or solvent effects. Methodological steps include:

Variable-temperature NMR : Probe dynamic equilibria (e.g., enol-thione tautomerism) by acquiring spectra at 25°C and 60°C.

Computational modeling : Use DFT (e.g., Gaussian 16) to simulate NMR/IR spectra under different tautomeric states and compare with experimental data.

Solvent screening : Test polar (DMSO) vs. non-polar (CDCl₃) solvents to assess hydrogen-bonding impacts on resonance splitting .

Q. What advanced techniques are recommended for studying the coordination chemistry of 3-amino-3-phenylprop-2-enethioamide with transition metals?

- Answer :

- Single-crystal XRD : Resolve metal-ligand bonding modes (e.g., κ²-S,N vs. κ¹-S coordination).

- Magnetic susceptibility measurements : For paramagnetic complexes (e.g., Cu(II)), SQUID magnetometry quantifies spin states.

- EPR spectroscopy : Detect radical intermediates in redox-active metal complexes.

- Thermogravimetric analysis (TGA) : Assess thermal stability and ligand dissociation thresholds .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of 3-amino-3-phenylprop-2-enethioamide?

- Answer : Scale-up challenges often stem from inefficient heat/mass transfer. Solutions include:

- Flow chemistry : Continuous reactors improve temperature control and mixing efficiency.

- Process intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional heating).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. What strategies ensure robust data interpretation in structure-activity relationship (SAR) studies of 3-amino-3-phenylprop-2-enethioamide analogs?

- Answer :

- Multivariate analysis : PCA (Principal Component Analysis) correlates structural descriptors (e.g., Hammett σ, logP) with biological activity.

- Dose-response assays : Use Hill slope models to quantify potency (IC₅₀) and efficacy (Emax).

- Negative controls : Include known thioamide inhibitors (e.g., thioureas) to validate assay specificity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of 3-amino-3-phenylprop-2-enethioamide?

- Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:

Replicate assays : Test the compound in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized protocols.

Purity verification : Re-purify the compound using preparative HPLC and re-test.

Meta-analysis : Compare literature data using tools like RevMan to identify confounding variables (e.g., serum concentration in cell media) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。